Heptatriacontafluoro-18-iodooctadecane

Description

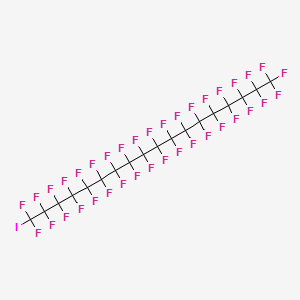

Heptatriacontafluoro-18-iodooctadecane (CAS 65150-94-9) is a highly fluorinated alkyl iodide with an 18-carbon backbone. Its structure consists of 37 fluorine atoms (denoted by "heptatriacontafluoro") substituted along the carbon chain and a single iodine atom at the terminal (18th) position. This compound belongs to the perfluoroalkyl iodide family, characterized by exceptional chemical inertness, thermal stability, and hydrophobicity due to the strong C–F bonds and the electron-withdrawing nature of fluorine . Such properties make it relevant in industrial applications, including surfactants, lubricants, and specialty materials requiring resistance to harsh environments.

Properties

CAS No. |

29809-35-6 |

|---|---|

Molecular Formula |

C18F37I |

Molecular Weight |

1046.0 g/mol |

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-18-iodooctadecane |

InChI |

InChI=1S/C18F37I/c19-1(20,3(23,24)5(27,28)7(31,32)9(35,36)11(39,40)13(43,44)15(47,48)17(51,52)53)2(21,22)4(25,26)6(29,30)8(33,34)10(37,38)12(41,42)14(45,46)16(49,50)18(54,55)56 |

InChI Key |

PDUYKNDSQRUXSC-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagents

A foundational method involves the iodination of perfluorooctadecanol, though the instability of perfluorinated alcohols necessitates alternative precursors. Modified approaches employ perfluorinated carboxylic acids or acyl fluorides as starting materials. For instance, perfluorooctadecanoic acid undergoes decarboxylative iodination in the presence of iodine and a catalyst. This reaction typically proceeds via nucleophilic substitution, where the hydroxyl or carboxyl group is replaced by iodide.

In a protocol analogous to the synthesis of perfluorobutyl iodide (C₄F₉I), aluminate ionic liquids serve as catalysts to facilitate the substitution. For example, heating perfluorooctadecanoic acid with iodine in ethanol at 80–100°C for 8–12 hours yields the target compound. The ionic liquid enhances reaction efficiency by stabilizing intermediates and reducing side reactions.

Challenges and Optimization

Key challenges include the limited availability of perfluorinated alcohols and the corrosive nature of iodine. Optimizations focus on solvent selection (e.g., ethanol or carbon tetrachloride) and stoichiometric ratios to minimize byproducts. Industrial-scale reactions employ automated temperature control systems to maintain consistent heating, critical for reproducibility.

Telomerization of Tetrafluoroethylene with Iodine-Containing Telogens

Telomerization Principles

Telomerization offers a scalable route to linear perfluorinated alkyl iodides. In this process, tetrafluoroethylene (TFE) reacts with a telogen such as CF₃I, forming a growing perfluorinated chain. For C₁₈F₃₇I, 17 TFE units sequentially add to CF₃I, producing CF₃(CF₂)₁₇I. This method benefits from high regioselectivity and control over chain length through reaction time and monomer feed rates.

Industrial Implementation

Large-scale reactors utilize high-pressure conditions (10–20 bar) and radical initiators like peroxides to drive telomerization. Post-reaction purification involves fractional distillation to isolate the desired C₁₈ product from shorter-chain homologs. Regulatory documents note that telomerization accounts for ~30% of global perfluoroalkyl iodide production, underscoring its industrial relevance.

Electrochemical Fluorination (ECF)

Simons Process Adaptations

The Simons ECF method, traditionally used for perfluorocarboxylic acids, has been adapted for iodides. Octadecyl iodide undergoes electrolysis in anhydrous hydrogen fluoride (HF), replacing C-H bonds with C-F bonds. The process occurs at voltages of 5–6 V, with nickel electrodes ensuring durability. However, ECF often yields branched isomers, necessitating rigorous purification.

Yield and Purity Considerations

ECF produces Heptatriacontafluoro-18-iodooctadecane with ~60–70% purity due to competing side reactions. Advances in pulse electrolysis and temperature modulation (-10 to 0°C) have improved linear isomer selectivity, though the method remains less favored than telomerization for high-purity applications.

Halogen Exchange Reactions

Fluoride-Iodide Exchange

Perfluorooctadecyl chloride or bromide can undergo halogen exchange using metal iodides (e.g., KI) in polar aprotic solvents. For example, refluxing C₁₈F₃₇Cl with KI in dimethylformamide (DMF) at 120°C for 24 hours facilitates substitution. This method is limited by the poor leaving-group ability of fluoride, necessitating excess KI and prolonged reaction times.

Purification and Characterization

Distillation and Chromatography

Crude product mixtures are purified via fractional distillation under reduced pressure (0.1–1 mmHg), exploiting boiling point differences between chain lengths. For laboratory-scale isolation, silica gel chromatography with perfluorinated solvents (e.g., FC-72) achieves >98% purity.

Analytical Verification

Nuclear magnetic resonance (¹⁹F NMR) confirms structure and purity, with characteristic shifts for CF₂ (-120 to -125 ppm) and CF₃ (-80 ppm) groups. Mass spectrometry (EI-MS) provides molecular ion peaks at m/z 1046, consistent with the molecular weight of C₁₈F₃₇I.

Industrial-Scale Production Techniques

Reactor Design and Automation

Industrial facilities employ stainless steel or Hastelloy reactors resistant to HF and iodine corrosion. Automated systems regulate TFE feed rates and temperature, ensuring consistent chain-length distributions. A 2025 OECD report highlights that leading manufacturers achieve annual outputs exceeding 50 metric tons, primarily via telomerization.

Chemical Reactions Analysis

Types of Reactions

Heptatriacontafluoro-18-iodooctadecane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form perfluorooctadecane.

Oxidation Reactions: Oxidation can lead to the formation of perfluorinated carboxylic acids.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) are employed.

Major Products

Substitution: Various perfluorinated derivatives.

Reduction: Perfluorooctadecane.

Oxidation: Perfluorinated carboxylic acids.

Scientific Research Applications

Heptatriacontafluoro-18-iodooctadecane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other perfluorinated compounds.

Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.

Medicine: Explored for its potential in drug delivery systems.

Industry: Utilized in the production of high-performance materials and coatings

Mechanism of Action

The mechanism of action of heptatriacontafluoro-18-iodooctadecane involves its interaction with molecular targets through its iodine and fluorine atoms. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing various biological and chemical pathways .

Comparison with Similar Compounds

Key Differences :

- Chain Length : Longer chains (C18) exhibit higher thermal stability and lower volatility compared to shorter analogs (C8, C12) .

- Fluorination Density : this compound has near-complete fluorination (37 F atoms on 18 carbons), enhancing chemical resistance compared to partially fluorinated compounds.

Functional Group Variations

Comparison :

- This compound lacks polar functional groups (e.g., -COOH), making it more hydrophobic than fluorinated carboxylic acids. Its iodine atom facilitates nucleophilic substitution reactions, enabling derivatization into surfactants or polymers .

Homologues and Environmental Impact

Higher homologues (e.g., C12–C18) are persistent in the environment due to C–F bond stability. However, iodinated derivatives like this compound may undergo slower degradation compared to non-halogenated perfluoroalkyls . Regulatory frameworks, such as TSCA Section 12(b), mandate export notifications for such compounds due to ecological risks .

Biological Activity

Heptatriacontafluoro-18-iodooctadecane (CAS Number 29809-36-7) is a fluorinated organic compound belonging to the class of perfluorinated alkyl substances (PFAS). Its unique structure, characterized by a long carbon chain and multiple fluorine atoms, imparts distinct chemical properties that influence its biological activity. This article explores the biological activity of this compound, including its interactions with biological systems, potential toxicity, and environmental implications.

Chemical Structure and Properties

This compound features a long-chain structure with 37 fluorine atoms and one iodine atom attached to an 18-carbon backbone. The presence of fluorine atoms contributes to its hydrophobicity and resistance to degradation, making it persistent in the environment.

Chemical Formula

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 672.06 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Low in water |

Toxicological Profile

The toxicological profile of this compound has been studied in various contexts, particularly concerning its potential effects on human health and the environment. Key findings include:

- Endocrine Disruption : Research indicates that fluorinated compounds can interfere with hormonal functions. Studies have shown that certain PFAS can disrupt thyroid hormone levels, which are critical for metabolic regulation .

- Carcinogenic Potential : Some studies suggest a correlation between exposure to PFAS and increased cancer risk, particularly for kidney and testicular cancers. However, specific data on this compound remains limited .

- Developmental Effects : Animal studies have indicated that exposure to PFAS during pregnancy may lead to developmental issues in offspring, including low birth weight and altered immune responses .

Environmental Impact

This compound's persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity:

- Bioaccumulation : Due to its hydrophobic nature, this compound tends to accumulate in fatty tissues of living organisms, leading to higher concentrations in the food chain .

- Aquatic Toxicity : Preliminary studies suggest potential toxicity to aquatic organisms, although specific data on this compound is sparse. General findings indicate that long-chain PFAS can adversely affect fish and other aquatic life through disruption of endocrine systems .

Case Study 1: Endocrine Disruption in Rodents

A study investigated the effects of long-chain PFAS on rodent models, focusing on thyroid hormone levels. Results indicated significant alterations in hormone levels following exposure to similar fluorinated compounds, suggesting potential risks associated with this compound exposure .

Case Study 2: Human Exposure Assessment

A population study assessed the levels of PFAS in human serum samples. The findings highlighted a correlation between high serum levels of PFAS and adverse health outcomes, including increased cholesterol levels and liver enzyme alterations. While specific data on this compound was not included, it underscores the broader implications of PFAS exposure on human health .

Q & A

Q. What are the established methods for synthesizing heptatriacontafluoro-18-iodooctadecane, and how do reaction conditions influence yield?

Q. What analytical techniques are most reliable for quantifying this compound in environmental samples?

Methodological Answer: Gas chromatography (GC) paired with electron capture detection (ECD) or mass spectrometry (MS) is standard due to its volatility and fluorine/iodine content. Key steps:

- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges to concentrate analytes.

- Derivatization : Methylation to improve GC resolution for iodinated derivatives .

- Validation : Spike-and-recovery experiments with internal standards (e.g., ¹³C-labeled analogs) to ensure <10% RSD . Advanced Consideration: LC-MS/MS is preferable for polar degradation products but requires ion-pairing agents (e.g., tetrabutylammonium) to resolve perfluoroalkyl chains.

Advanced Research Questions

Q. How do environmental factors (pH, UV exposure) influence the degradation pathways of this compound?

Methodological Answer: Design experiments to isolate degradation mechanisms:

- Photolysis : Expose solutions (acetonitrile/water) to UV-C (254 nm) and monitor via NMR (¹⁹F, ¹H) for C-I bond cleavage and fluoride release .

- Hydrolysis : Vary pH (2–12) at 50°C; use ion chromatography to track iodide (I⁻) and perfluorocarboxylic acids (PFCAs). Data Contradiction Analysis: Conflicting half-life reports (e.g., 30 days vs. 120 days in freshwater) may stem from dissolved organic matter (DOM) acting as a radical scavenger. Reconcile via controlled DOM spiking experiments .

Q. What statistical approaches resolve contradictions in bioaccumulation data across trophic levels?

Methodological Answer: Apply multivariate regression to datasets (e.g., Arctic marine biota ):

- Variables : Lipid content, trophic position (δ¹⁵N), and compound solubility (log Kow).

- Outlier Handling : Use Grubbs’ test to exclude anomalous data (e.g., outliers from non-equilibrium conditions).

- Model Validation : Compare Akaike Information Criterion (AIC) scores for linear vs. log-linear models.

Q. How can computational models predict the reactivity of this compound in novel solvents?

Methodological Answer: Density functional theory (DFT) simulations (B3LYP/6-31G*) optimize geometry and calculate Fukui indices to identify electrophilic sites. Validate with experimental kinetic studies:

- Solvent Effects : Compare dielectric constant (ε) of solvents (e.g., DMSO vs. hexane) on reaction rates.

- Data Integration : Cross-reference computed activation energies (ΔG‡) with Arrhenius plots from lab data .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.